

(-)-Sedamine: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: (-)-Sedamine

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Abstract

(-)-Sedamine, a piperidine alkaloid first isolated from *Sedum acre*, has garnered interest in the scientific community for its distinct chemical architecture and potential pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **(-)-sedamine**. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and isolation, and a discussion of the analytical techniques employed for its structural elucidation. Furthermore, this document presents a visualization of its known biological activities and potential mechanisms of action, offering a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

(-)-Sedamine is a bicyclic alkaloid with the systematic IUPAC name (1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol.[1][2] Its molecular formula is C₁₄H₂₁NO, and it has a molecular weight of 219.32 g/mol.[1] The structure features two chiral centers, one at the C-1 position of the phenylethanol moiety and the other at the C-2 position of the piperidine ring. The absolute stereochemistry of naturally occurring **(-)-sedamine** has been determined to be (1S, 2'S).[1]

Physicochemical Properties

A summary of the key physicochemical properties of **(-)-sedamine** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₁ NO	[1]
Molecular Weight	219.32 g/mol	[1]
IUPAC Name	(1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol	[1][2]
CAS Number	497-88-1	[1]
Melting Point	88-89 °C	[1]
Appearance	Colorless elongated plates	[1]
Solubility	Favorable in organic solvents, limited in water	[1]

Stereochemistry

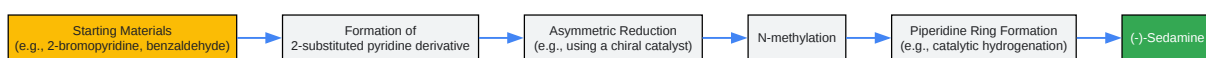
The presence of two stereocenters in sedamine gives rise to four possible stereoisomers. The naturally occurring enantiomer, **(-)-sedamine**, possesses the (1S, 2'S) configuration. Its diastereomer, (+)-allosedamine, has the (1R, 2'S) configuration. The stereochemistry of these compounds is crucial for their biological activity and has been a key focus of synthetic efforts. The specific spatial arrangement of the phenyl, hydroxyl, and piperidine substituents dictates the molecule's interaction with biological targets.

Experimental Protocols

Enantioselective Synthesis of (-)-Sedamine

The following is a representative protocol for the enantioselective synthesis of **(-)-sedamine**, based on asymmetric catalytic methods.

Workflow for Enantioselective Synthesis:



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Caption: A generalized workflow for the enantioselective synthesis of **(-)-sedamine**.

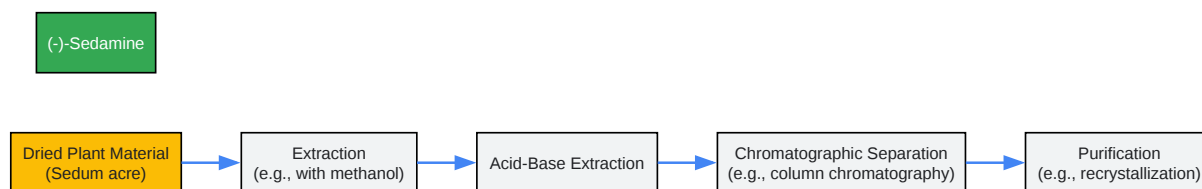
Methodology:

- **Synthesis of the Pyridine Precursor:** A 2-substituted pyridine derivative is synthesized through a coupling reaction between a suitable pyridine derivative (e.g., 2-bromopyridine) and a phenyl-containing building block.
- **Asymmetric Reduction:** The key stereocenter on the phenylethanol moiety is introduced via an enantioselective reduction of a ketone precursor. This is typically achieved using a chiral catalyst, such as a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction) or a transition metal complex with a chiral ligand.
- **N-Methylation:** The nitrogen atom of the pyridine ring is methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate.
- **Piperidine Ring Formation:** The pyridine ring is reduced to a piperidine ring. This is commonly accomplished through catalytic hydrogenation using a catalyst like platinum oxide or rhodium on alumina, often under high pressure. This step establishes the second stereocenter. Diastereoselective control can be influenced by the existing stereocenter and the reaction conditions.
- **Purification:** The final product, **(-)-sedamine**, is purified using chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to yield the pure enantiomer.

Isolation from *Sedum acre*

The following protocol outlines a general procedure for the isolation of **(-)-sedamine** from its natural source.

Workflow for Isolation from *Sedum acre*:



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Caption: A typical workflow for the isolation of **(-)-sedamine** from *Sedum acre*.

Methodology:

- **Extraction:** Dried and powdered plant material of *Sedum acre* is extracted with a suitable organic solvent, typically methanol, for an extended period.
- **Acid-Base Extraction:** The crude extract is subjected to an acid-base extraction procedure to separate the alkaloids from other plant constituents. The extract is acidified, and the non-alkaloidal components are removed by extraction with an immiscible organic solvent. The acidic aqueous layer is then basified, and the alkaloids are extracted into an organic solvent like dichloromethane or chloroform.
- **Chromatographic Separation:** The crude alkaloid mixture is separated using column chromatography on silica gel or alumina. The column is eluted with a gradient of solvents of increasing polarity to separate the different alkaloids present in the extract.
- **Purification:** The fractions containing **(-)-sedamine** are combined, and the solvent is evaporated. The resulting residue is further purified by recrystallization from a suitable solvent system, such as petroleum ether, to yield pure **(-)-sedamine**.

Structural Elucidation

The structure and stereochemistry of **(-)-sedamine** have been established through a combination of spectroscopic techniques.

Spectroscopic Data

While a complete, tabulated set of experimental NMR data is not readily available in a single public source, the following table summarizes the key spectroscopic techniques used for the characterization of **(-)-sedamine** and the expected data.

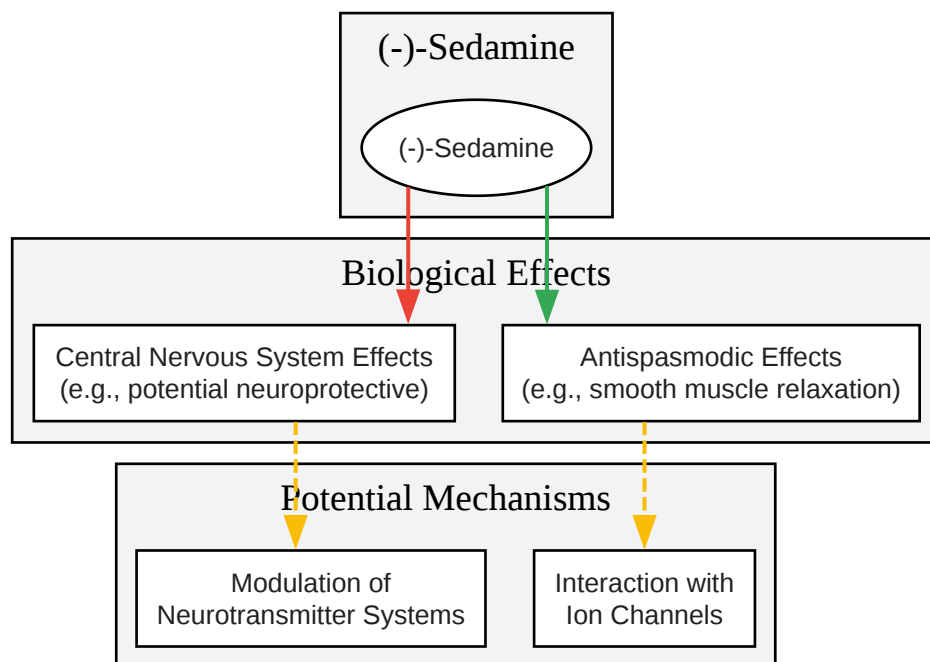
Technique	Expected Data
¹ H NMR	Signals for aromatic protons (phenyl group), methine protons (at the chiral centers), methylene protons (piperidine ring and ethyl bridge), and the N-methyl group. Coupling constants would reveal the connectivity and stereochemical relationships between protons.
¹³ C NMR	Resonances for all 14 carbon atoms, including those of the phenyl ring, the piperidine ring, the ethyl bridge, and the N-methyl group.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of 219.32 g/mol . ^[1] High-resolution mass spectrometry (HRMS) provides the exact mass. ^[1]
Infrared (IR) Spectroscopy	Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), and C-N stretching.

X-ray Crystallography

Single-crystal X-ray crystallography has been instrumental in unequivocally confirming the absolute stereochemistry of **(-)-sedamine**. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. Although specific crystallographic data is not widely published in public databases, the results from these studies have been crucial in validating the (1S, 2'S) configuration.

Biological Activity and Potential Mechanism of Action

The biological activities of **(-)-sedamine** are not yet fully elucidated, but preliminary studies suggest effects on the central nervous system (CNS) and antispasmodic properties. A specific signaling pathway has not been identified. The following diagram illustrates the current understanding of its biological effects.



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Caption: A diagram representing the known biological activities and potential mechanisms of action of **(-)-sedamine**.

Conclusion

(-)-Sedamine is a fascinating piperidine alkaloid with a well-defined chemical structure and stereochemistry. This guide has provided a comprehensive overview of its properties, methods for its synthesis and isolation, and the analytical techniques used for its characterization. While its precise mechanism of action and specific biological targets are still under investigation, its known effects on the central nervous system and its antispasmodic properties make it a compound of interest for further pharmacological research and potential drug development. The detailed information presented herein serves as a valuable resource for scientists working with this and related natural products.

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References

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